molecular formula C24H22N2O3S B11245356 6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11245356
M. Wt: 418.5 g/mol
InChI Key: RTDBAYRPUWXIED-UHFFFAOYSA-N
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Description

6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the dibenzo[c,e][1,2]thiazine core, followed by functionalization at specific positions. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.

Scientific Research Applications

6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

    6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine: Lacks the 5,5-dioxide functionality.

    6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide functionality.

Uniqueness

The presence of the 5,5-dioxide functionality in 6-allyl-N-(2,5-dimethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide distinguishes it from similar compounds

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H22N2O3S/c1-4-13-26-22-12-11-18(24(27)25-21-14-16(2)9-10-17(21)3)15-20(22)19-7-5-6-8-23(19)30(26,28)29/h4-12,14-15H,1,13H2,2-3H3,(H,25,27)

InChI Key

RTDBAYRPUWXIED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C

Origin of Product

United States

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